molecular formula C20H16FNO3 B2633843 (E)-N-(3-(4-fluorophenoxy)benzyl)-3-(furan-2-yl)acrylamide CAS No. 1226487-90-6

(E)-N-(3-(4-fluorophenoxy)benzyl)-3-(furan-2-yl)acrylamide

Cat. No.: B2633843
CAS No.: 1226487-90-6
M. Wt: 337.35
InChI Key: GNHTVZNGKHVVJC-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

These compounds are often explored for their pharmacological properties, including antiviral, antinociceptive, and enzyme-inhibitory activities.

Properties

IUPAC Name

(E)-N-[[3-(4-fluorophenoxy)phenyl]methyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO3/c21-16-6-8-18(9-7-16)25-19-4-1-3-15(13-19)14-22-20(23)11-10-17-5-2-12-24-17/h1-13H,14H2,(H,22,23)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHTVZNGKHVVJC-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CNC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CNC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3-(4-fluorophenoxy)benzyl)-3-(furan-2-yl)acrylamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article will explore its biological activity, including its interactions with various receptors, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C20H16FNO3
  • Molecular Weight : 337.35 g/mol
  • IUPAC Name : (E)-N-[[3-(4-fluorophenoxy)phenyl]methyl]-3-(furan-2-yl)prop-2-enamide

Research indicates that compounds similar to this compound may act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in various neurological processes, including anxiety and depression.

2. Anxiolytic Effects

A study on a related compound, 3-furan-2-yl-N-p-tolyl-acrylamide, demonstrated anxiolytic-like activity in mice through modulation of α7 nAChRs. The compound showed efficacy at doses as low as 0.5 mg/kg in the elevated plus maze test and 1.0 mg/kg in the novelty suppressed feeding test. The anxiolytic effects were inhibited by methyllycaconitine, indicating the involvement of α7 nAChRs in these processes .

Case Study 1: Anxiolytic Activity

In a controlled experiment, the anxiolytic effects of 3-furan-2-yl-N-p-tolyl-acrylamide were evaluated using behavioral tests in mice pretreated with nicotine. The results indicated that this compound could reverse anxiety-like behaviors induced by nicotine, highlighting its potential therapeutic application in anxiety disorders .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of furan-containing compounds has revealed that modifications on the phenyl ring significantly affect biological activity. For example, introducing electron-withdrawing or electron-donating groups can enhance antibacterial properties, suggesting that similar modifications on this compound could optimize its therapeutic profile .

Table 1: Biological Activity Summary

Compound NameActivity TypeEffective Dose (mg/kg)Reference
This compoundAnxiolyticTBDTBD
3-furan-2-yl-N-p-tolyl-acrylamideAnxiolytic0.5
Various furan derivativesAntibacterialMIC values range

Table 2: Antimicrobial Activity of Related Compounds

Compound NameTarget StrainMIC (µM)
Compound AS. aureus5.64
Compound BE. coli23.15
Compound CC. albicans16.69

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Acrylamide Derivatives
Compound Name Key Structural Features Biological Target Activity/IC50/EC50 References
(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide Furan, sulfamoylphenyl SARS-CoV nsp13 helicase/ATPase IC50: 2.3 µM (ATPase), 13.0 µM (helicase)
DM490 [(E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide] Furan, N-methyl-p-tolyl α7 nAChR Antagonizes DM497’s effects
DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide] Thiophen, p-tolyl α7 nAChR, CaV2.2 channels Antinociceptive (EC50: ~10 µM)
PAM-2 [(E)-3-(furan-2-yl)-N-(p-tolyl)acrylamide] Furan, p-tolyl α7 nAChR Positive allosteric modulator
(E)-N-(3-Formyl-4-morpholinophenyl)-3-(furan-2-yl)acrylamide (27a) Furan, morpholinophenyl, formyl Staphylococcus aureus Sortase A Synthetic intermediate

Pharmacological and Biochemical Insights

Antiviral Activity
  • The sulfamoylphenyl acrylamide derivative inhibits SARS-CoV nsp13 helicase and ATPase activities with IC50 values comparable to bananin (2.3 µM vs. 3.0 µM for helicase) . The fluorophenoxy group in the target compound may enhance binding affinity or solubility compared to sulfamoylphenyl, though this requires experimental validation.
Antinociceptive Activity
  • DM497 (thiophen analog) exhibits antinociceptive effects via α7 nAChR and CaV2.2 channel modulation, while DM490 (furan analog with N-methyl-p-tolyl) antagonizes these effects . This highlights the critical role of substituents on the acrylamide nitrogen: methyl groups (DM490) vs. hydrogen (DM497) drastically alter receptor interactions.
Enzyme Inhibition
  • Morpholinophenyl-substituted acrylamides (e.g., 27a) are synthesized as intermediates for Sortase A inhibitors, emphasizing the importance of electron-rich aromatic groups in enzyme binding .

Structure-Activity Relationship (SAR) Trends

Furan vs. Thiophen :

  • Furan-containing compounds (e.g., DM490, PAM-2) often target nAChRs, while thiophen derivatives (DM497) show broader ion channel modulation .

Substituents on the Acrylamide Nitrogen: Sulfamoylphenyl groups enhance antiviral potency . Methylation (DM490) reduces antinociceptive efficacy compared to non-methylated analogs (DM497) .

Aromatic Functionalization: Fluorophenoxy groups (hypothesized in the target compound) may improve metabolic stability or blood-brain barrier penetration compared to morpholino or tolyl groups .

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